molecular formula C5H6N2O2 B1484518 Thymine-d4

Thymine-d4

Cat. No.: B1484518
M. Wt: 130.14 g/mol
InChI Key: RWQNBRDOKXIBIV-BGOGGDMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymine-d4: is a deuterated form of thymine, a pyrimidine nucleobase found in DNA. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in thymine, resulting in this compound. This compound is primarily used in biochemical research and as an internal standard for quantification by gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).

Synthetic Routes and Reaction Conditions:

  • Hydrolysis of Deoxyribonucleic Acid: this compound can be derived by hydrolyzing DNA.

  • Catalytic Reduction of Methylcyanoacetylurea: This method involves the methylation of uracil at the 5th carbon followed by catalytic reduction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and stability for research applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: KMnO4, alkaline conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: this compound can be oxidized to thymine-5,6-dione.

  • Reduction: Reduction of this compound can yield this compound-5-hydroxylamine.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

Thymine-d4, a variant of thymine, is a pyrimidine base . It forms complementary base pairs with the purine adenine in DNA . This compound is produced by the catabolism of thymidine via thymidine phosphorylase . It is replaced with uracil in RNA . The primary targets of this compound are the enzymes involved in DNA synthesis and repair .

Mode of Action

this compound interacts with its targets, the DNA synthesis and repair enzymes, to facilitate the process of DNA replication and repair . It is incorporated into the DNA structure during replication, replacing the regular thymine molecule . This incorporation can influence the DNA’s stability and the accuracy of replication and transcription processes .

Biochemical Pathways

this compound is involved in the DNA synthesis and repair pathways . It plays a crucial role in the formation of DNA strands during replication. When incorporated into DNA, it can influence the function of enzymes involved in DNA repair mechanisms . The downstream effects of these pathways include the maintenance of genomic stability and the prevention of mutations .

Pharmacokinetics

It is metabolized via the catabolism of thymidine and is likely excreted through the kidneys .

Result of Action

The molecular effects of this compound action include its incorporation into DNA, influencing the stability of the DNA structure and the accuracy of replication and transcription processes . On a cellular level, it can affect cell proliferation and differentiation by influencing the rate and fidelity of DNA synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of specific enzymes . .

Biochemical Analysis

Biochemical Properties

Thymine-d4 plays a crucial role in biochemical reactions involving DNA synthesis and repair. It forms complementary base pairs with adenine in DNA, maintaining the integrity of the genetic code. This compound interacts with enzymes such as thymidine phosphorylase, which catalyzes the conversion of thymidine to thymine. This interaction is essential for the catabolism of thymidine and the subsequent production of thymine . Additionally, this compound is involved in the formation of thymine dimers, which are critical for understanding DNA damage and repair mechanisms .

Cellular Effects

This compound influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by participating in the synthesis of DNA, thereby impacting gene expression and cellular metabolism. This compound can induce changes in cell function by altering the stability and integrity of the DNA molecule. This can lead to modifications in gene expression patterns and cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming stable base pairs with adenine in DNA. This interaction is facilitated by hydrogen bonding, which ensures the accurate replication and transcription of genetic information. This compound can also participate in enzyme-mediated reactions, such as the conversion of thymidine to thymine by thymidine phosphorylase. This enzyme-catalyzed reaction is crucial for maintaining the balance of nucleotide pools within the cell . Additionally, this compound can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a tracer for studying DNA synthesis and repair. At high doses, it may exhibit toxic effects, including DNA damage and cell death. Threshold effects have been observed, where the impact of this compound on cellular function becomes significant only above a certain concentration . It is essential to carefully control the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of thymidine and the synthesis of DNA. It interacts with enzymes such as thymidine phosphorylase and thymidylate synthase, which play critical roles in nucleotide metabolism. This compound can affect metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair . These interactions are essential for maintaining the balance of nucleotide pools within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate the entry of thymine and its derivatives into the cell. Once inside the cell, this compound can be incorporated into DNA during replication and repair processes . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

This compound is primarily localized within the nucleus, where it is incorporated into DNA. Its activity and function are influenced by its subcellular localization, as it participates in DNA synthesis and repair within the nuclear compartment. This compound can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These mechanisms ensure that this compound is appropriately localized to exert its effects on DNA metabolism.

Scientific Research Applications

Chemistry: Thymine-d4 is used as an internal standard in chromatographic methods for accurate quantification of thymine in biological samples.

Biology: In biological research, this compound is utilized to study DNA synthesis and repair mechanisms.

Medicine: this compound serves as a tracer in pharmacokinetic studies to understand the metabolism and distribution of thymine-related drugs.

Industry: The compound is employed in the development of diagnostic tools and therapeutic agents targeting DNA-related processes.

Comparison with Similar Compounds

  • Thymine: The non-deuterated form of thymine.

  • Uracil: A pyrimidine nucleobase found in RNA, similar to thymine but without a methyl group at the 5th carbon.

  • 5-Fluorouracil (5-FU): A fluorinated analog of uracil used in cancer treatment.

Uniqueness: Thymine-d4's deuterated form provides enhanced stability and resistance to metabolic degradation, making it particularly useful in research applications where precise quantification and tracking are required.

Properties

IUPAC Name

1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-BGOGGDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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